2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that features a unique combination of pyrrole, tetrahydropyran, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and tetrahydropyran intermediates, followed by their coupling with the trimethoxyphenyl acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide: shares similarities with other compounds containing pyrrole, tetrahydropyran, and trimethoxyphenyl groups.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: Another compound with a tetrahydropyran moiety, used in organic synthesis.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H26N2O5 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(4-pyrrol-1-yloxan-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H26N2O5/c1-24-16-12-15(13-17(25-2)19(16)26-3)21-18(23)14-20(6-10-27-11-7-20)22-8-4-5-9-22/h4-5,8-9,12-13H,6-7,10-11,14H2,1-3H3,(H,21,23) |
InChI Key |
AJHVXJQWGVKILG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2(CCOCC2)N3C=CC=C3 |
Origin of Product |
United States |
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